molecular formula C35H47N7O2 B611579 UNC2400

UNC2400

Cat. No.: B611579
M. Wt: 597.8 g/mol
InChI Key: IFSQHIRDVVFJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC 2400 is a chemical compound known for its role as a negative control for UNC 1999. It is a close analog of UNC 1999 but exhibits over 1,000-fold lower potency. The compound is primarily used in research settings to study the enzymatic activity of histone methyltransferases, specifically EZH1 and EZH2 .

Biochemical Analysis

Biochemical Properties

UNC2400 is a histone methyltransferase inhibitor . It is particularly associated with the inhibition of EZH2 and EZH1 enzymes . Its activity is over 1000 times lower than that of UNC1999, making it an ideal negative control in biochemical reactions .

Cellular Effects

This compound has been used in cell-based studies as a negative control . In these studies, it was observed that this compound had no detectable effect on cell growth . This is in contrast to UNC1999, which has been shown to suppress the growth of certain leukemia cells .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in relation to its analog, UNC1999. UNC1999 inhibits the enzymatic activity of EZH2 and EZH1, which are histone H3 lysine 27 (H3K27) specific methyltransferases . This compound, being a close analog of UNC1999, exhibits over 1000-fold lower potency than UNC1999 .

Temporal Effects in Laboratory Settings

It is known that this compound is used as a negative control in cell-based studies, indicating that it has minimal effects over time .

Metabolic Pathways

Its analog UNC1999 is known to affect the methylation of histone H3 at lysine 27 (H3K27), a process that is crucial in gene expression .

Transport and Distribution

It is known that this compound is a close analog of UNC1999, which affects the methylation of histone H3 at lysine 27 (H3K27), a process that occurs in the nucleus of cells .

Subcellular Localization

Given its similarity to UNC1999, it is likely that this compound also localizes to the nucleus where histone methylation occurs .

Preparation Methods

The synthesis of UNC 2400 involves multiple steps, including the formation of various intermediates. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

UNC 2400 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can also be performed on UNC 2400, although the specific conditions and reagents are not publicly disclosed.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UNC 2400 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

    Epigenetics Research: UNC 2400 is used as a negative control in studies involving histone methyltransferases, specifically EZH1 and EZH2.

    Cancer Research: The compound is used to study the effects of inhibiting EZH2, which is known to play a role in various cancers.

    Drug Development: UNC 2400 is used in the development of new drugs targeting histone methyltransferases.

Comparison with Similar Compounds

UNC 2400 is similar to other compounds that target histone methyltransferases, such as:

What sets UNC 2400 apart is its role as a negative control, making it a valuable tool in research for validating the effects of other inhibitors.

Properties

IUPAC Name

N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSQHIRDVVFJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary role of UNC2400 in studying EZH2 and EZH1?

A: this compound serves as a negative control compound in research studying the effects of EZH2 and EZH1 inhibition []. It is structurally similar to the active inhibitor UNC1999 but possesses significantly lower potency (>1,000-fold) []. Researchers use this compound to distinguish between on-target effects of EZH2/EZH1 inhibition by UNC1999 and any potential off-target effects unrelated to these enzymes.

Q2: How does the activity of this compound compare to UNC1999 in cellular assays?

A: this compound does not exhibit the same cellular effects as UNC1999. For example, unlike UNC1999, this compound does not induce changes in global H3K27me3/2 levels, affect the expression of polycomb target genes, or impact the growth of MLL-rearranged leukemia cells [, ]. This difference in activity highlights the specificity of UNC1999 for EZH2 and EZH1 and supports the use of this compound as a negative control in related research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.